(E)-2-[[3-(3-methoxy-4-propargyloxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid (FT011) is a purpose-synthesized small molecule developed by Fibrotech Therapeutics (Australia) for its anti-fibrotic properties. [] It exhibits the ability to broadly antagonize the actions of pro-fibrotic growth factors such as transforming growth factor-ß1 (TGF-ß1) and platelet-derived growth factor-BB (PDGF-BB). [] FT011 has been studied in the context of chronic diseases, particularly in animal models of chronic kidney and heart disease, where it demonstrated efficacy in preventing fibrosis and preserving organ function. []
Chronic Kidney Disease: In a rat model of non-diabetic kidney disease (5/6 nephrectomy), FT011 demonstrated efficacy in attenuating the decline in glomerular filtration rate, reducing proteinuria, and ameliorating glomerulosclerosis. [] Similarly, in a streptozotocin-diabetic Ren-2 rat model, representing advanced diabetic nephropathy, FT011 treatment led to reductions in albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis. []
Diabetic Cardiomyopathy: Research in diabetic Ren-2 rats, a model that mimics structural and functional characteristics of human diabetic cardiomyopathy, has shown that FT011 attenuates fibrosis and chronic heart failure. [] This protective effect is attributed to its ability to reduce the pathological accumulation of extracellular matrix and myocyte hypertrophy, key features of cardiac remodeling in diabetes. []
Diabetic Retinopathy: FT011 has also been investigated for its therapeutic potential in diabetic retinopathy. [] Studies in diabetic Ren-2 rats showed that FT011 effectively reduced retinal inflammation, gliosis, and vascular injury, suggesting a potential for mitigating key aspects of this disease. []
CAS No.: 533-51-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 1539266-20-0
CAS No.:
CAS No.: 150044-68-1